6-epi-COTC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

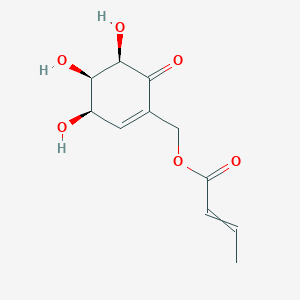

C11H14O6 |

|---|---|

Molecular Weight |

242.22 g/mol |

IUPAC Name |

[(3R,4R,5R)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl but-2-enoate |

InChI |

InChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3/t7-,10-,11+/m1/s1 |

InChI Key |

PSJQCAMBOYBQEU-ONOSFVFSSA-N |

Isomeric SMILES |

CC=CC(=O)OCC1=C[C@H]([C@H]([C@H](C1=O)O)O)O |

Canonical SMILES |

CC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O |

Synonyms |

2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex- 2-enone 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex- 2-enone, (3R-(3alpha,4alpha,5alpha))-isomer COTC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone (COTC) and the Potential for its 6-epi Analogue

Disclaimer: Extensive literature searches did not yield specific information on a compound referred to as "6-epi-COTC". Therefore, this guide focuses on the well-documented parent compound, 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone (COTC), providing a comprehensive overview of its discovery, biological activity, and mechanism of action. This information can serve as a foundational resource for researchers interested in COTC and its potential stereoisomers, such as the hypothetical this compound.

Discovery and Origin

COTC, an abbreviation for 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone, is a naturally occurring cytotoxic agent. It was first isolated from a soil-dwelling bacterium of the genus Streptomyces.[1] The structure of COTC was elucidated using various spectroscopic methods, including UV, IR, 1H NMR, and 13C NMR spectrometry.[1] As a naturally occurring product, it represents a class of cyclohexenone-containing compounds with potential therapeutic applications.

Biological Activity and Data Presentation

COTC has demonstrated significant antitumor properties. Its biological activity has been evaluated against several cancer cell lines.

Table 1: Summary of Reported Biological Activities of COTC

| Biological Activity | Cell Line/System | Reported IC50/ED50 | Reference |

| Cytotoxicity | Murine lymphoblastoma L5178Y cells | 4.4 µg/mL | [1] |

| Inhibition of alkaline phosphodiesterase | - | 60 µg/mL | [1] |

| Antitumor activity | Lung cancer cell lines | Data on analogues available | [2] |

Experimental Protocols

While specific protocols for the synthesis of "this compound" are not available, the synthesis of novel analogues of COTC has been described.[2] The following represents a generalized methodology based on common organic synthesis techniques for similar compounds.

General Protocol for the Synthesis of COTC Analogues:

-

Starting Material Preparation: The synthesis would likely commence with a protected cyclohexenone derivative. The stereochemistry of the hydroxyl groups is a critical aspect that would be established early in the synthetic route, possibly through chiral pool synthesis or asymmetric reactions.

-

Introduction of the Crotonyloxymethyl Side Chain: The C-2 position of the cyclohexenone ring would be functionalized with the crotonyloxymethyl group. This could be achieved through various methods, such as allylic bromination followed by nucleophilic substitution with crotonic acid or its activated derivative.

-

Deprotection and Purification: In the final steps, any protecting groups on the hydroxyl functionalities would be removed under conditions that do not compromise the integrity of the rest of the molecule. The final product would then be purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Structural Characterization: The structure and stereochemistry of the synthesized analogue would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Mechanism of Action and Signaling Pathways

The mechanism of action of COTC is believed to be multifactorial, primarily attributed to its ability to interact with sulfhydryl (-SH) groups of various enzymes.[1] This interaction can lead to the inhibition of critical cellular processes.

Key aspects of COTC's mechanism of action include:

-

Inhibition of DNA Polymerase Alpha: By interacting with this key enzyme in DNA replication, COTC can halt cell proliferation.[1]

-

Inhibition of Alkaline Phosphodiesterase: COTC has been shown to inhibit this enzyme, which may contribute to its overall cellular effects.[1]

-

Interaction with Glutathione (B108866) (GSH): Related compounds, 2-crotonyloxymethyl-2-cycloalkenones (COMCs), are known to be processed by glutathione S-transferases (GSTs), leading to the formation of GSH adducts.[3] This interaction can deplete cellular GSH levels, making cancer cells more susceptible to oxidative stress and the effects of other cytotoxic agents.

-

Overcoming Drug Resistance: COTC has been observed to increase the uptake of adriamycin in resistant cancer cells, suggesting a potential role in circumventing multidrug resistance.[1]

Diagram of the Proposed Mechanism of Action of COTC:

Caption: Proposed mechanism of action of COTC in tumor cells.

Diagram of the Glutathione S-Transferase (GST)-Catalyzed Metabolism of a COTC Analogue:

Caption: GST-catalyzed conversion of a COTC analogue to a GSH adduct.[3]

References

- 1. Mechanism of action of 2-crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone, a SH inhibitory antitumor antibiotic, and its effect on drug-resistant neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analogues of 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone (COTC) with anti-tumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of the glutathione transferase-catalyzed conversion of antitumor 2-crotonyloxymethyl-2-cycloalkenones to GSH adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

6-epi-COTC: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-epi-COTC is a derivative of the natural product Cotylenin A (COTC) that has demonstrated notable anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental methodologies for its synthesis and cytotoxicity evaluation are presented, alongside a proposed mechanism of action involving the mitogen-activated protein kinase (MAPK) signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and drug development who are interested in the therapeutic potential of COTC analogues.

Chemical Structure and Properties

This compound, systematically named 2E-butenoic acid, [(3R,4R,5S)-3,4,5-trihydroxy-6-oxo-1-cyclohexen-1-yl]methyl ester, is a small molecule with a molecular formula of C₁₁H₁₄O₆ and a molecular weight of 242.2 g/mol .[1] Its chemical structure is characterized by a highly functionalized cyclohexenone core, an epimer at the 6th position compared to COTC, and a crotonyloxymethyl side chain.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic properties of this compound is provided in the table below. While detailed experimental spectral data such as ¹H-NMR, ¹³C-NMR, and IR spectra are not publicly available, this section will be updated as more information is disclosed in the scientific literature.

| Property | Value | Reference |

| CAS Number | 959150-61-9 | [1] |

| Molecular Formula | C₁₁H₁₄O₆ | [1] |

| Molecular Weight | 242.2 g/mol | [1] |

| Purity | ≥90% | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO and Water | [1] |

| SMILES | C/C=C/C(OCC1=C--INVALID-LINK----INVALID-LINK----INVALID-LINK--C1=O)=O | [1] |

| InChI | InChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3/b3-2+/t7-,10-,11-/m1/s1 | [1] |

| Stability | ≥ 4 years (as supplied) | [1] |

Synthesis of this compound

The synthesis of this compound and its analogues often involves the utilization of chiral precursors to establish the desired stereochemistry of the cyclohexenone core. A key publication by Arthurs et al. describes the use of arene cis-dihydrodiols as valuable starting materials for the preparation of COTC analogues.[1] While the specific, detailed protocol for this compound from this publication is not publicly accessible, a general synthetic workflow can be inferred.

General Synthetic Workflow

The synthesis likely proceeds through a multi-step sequence involving the formation of the functionalized cyclohexenone ring system, followed by the introduction of the crotonyloxymethyl side chain.

Caption: General synthetic workflow for this compound.

Biological Activity

This compound has been identified as a derivative of COTC with notable anticancer activity.[1] Its cytotoxic effects have been quantified against non-small cell lung cancer (NSCLC) cell lines.

In Vitro Cytotoxicity

The table below summarizes the reported IC₅₀ values for this compound against two human NSCLC cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 170 | [1] |

| H460 | Non-Small Cell Lung Cancer | 158 | [1] |

Proposed Mechanism of Action

While the precise molecular targets of this compound have not been fully elucidated, the mechanism of action for the parent compound, COTC, and related analogues is believed to involve the modulation of the mitogen-activated protein kinase (MAPK) signaling pathways. The Cot oncoprotein, a serine/threonine kinase, has been shown to activate multiple MAPK cascades, including the ERK, JNK, and p38 pathways, which are crucial in regulating cell proliferation, differentiation, and apoptosis. It is hypothesized that this compound exerts its cytotoxic effects by dysregulating these signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Hypothetical Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound, highlighting its potential interaction with the MAPK signaling cascade.

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols

Synthesis of this compound (General Protocol)

Disclaimer: The specific, detailed experimental protocol for the synthesis of this compound from the primary literature could not be accessed. The following is a generalized protocol for the synthesis of COTC analogues and should be adapted and optimized.

-

Preparation of the Cyclohexenone Core: A chiral arene cis-dihydrodiol is subjected to a series of reactions, potentially including protection of hydroxyl groups, epoxidation, and rearrangement to form a functionalized cyclohexenone intermediate with the desired stereochemistry.

-

Esterification: The hydroxyl group at the C1-methyl position of the cyclohexenone intermediate is esterified with an activated derivative of crotonic acid (e.g., crotonyl chloride or crotonic anhydride) in the presence of a suitable base (e.g., pyridine (B92270) or triethylamine) and a catalyst (e.g., DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).

-

Deprotection and Purification: Any protecting groups on the cyclohexenone core are removed under appropriate conditions. The final product, this compound, is then purified using standard techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization or high-performance liquid chromatography (HPLC).

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a standard protocol for determining the IC₅₀ values of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in a 96-well plate format.

-

Cell Seeding: A549 and H460 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound in DMSO is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 500 µM). The medium from the cell plates is removed, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells. Control wells receive medium with the same concentration of DMSO as the highest compound concentration.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, 10 µL of a 5 mg/mL solution of MTT in sterile PBS is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a promising anticancer agent with demonstrated cytotoxicity against non-small cell lung cancer cell lines. Its structural relationship to COTC suggests a potential mechanism of action involving the dysregulation of MAPK signaling pathways. Further research is warranted to fully elucidate its molecular targets, expand the scope of its anticancer activity against a broader range of cancer types, and to optimize its structure to enhance potency and selectivity. The development of more detailed synthetic protocols and the acquisition of comprehensive spectroscopic data will be crucial for advancing the preclinical development of this compound and related analogues as potential cancer therapeutics.

References

Unveiling 6-epi-COTC: A Technical Guide for Researchers

Shanghai, China - This technical guide provides an in-depth overview of 6-epi-COTC, a derivative of the anti-tumor agent COTC (2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its chemical properties, biological activity, and relevant experimental protocols.

Core Compound Data

Quantitative data for this compound is summarized in the table below, providing a clear reference for its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 959150-61-9 | [1] |

| Molecular Weight | 242.2 g/mol | [1] |

| Molecular Formula | C₁₁H₁₄O₆ | [1] |

| Formal Name | 2E-butenoic acid, [(3R,4R,5S)-3,4,5-trihydroxy-6-oxo-1-cyclohexen-1-yl]methyl ester | [1] |

| Purity | ≥90% | [1] |

| Solubility | Soluble in DMSO and Water | [1] |

| SMILES | C/C=C/C(OCC1=C--INVALID-LINK----INVALID-LINK----INVALID-LINK--C1=O)=O | [1] |

| InChI | InChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3/b3-2+/t7-,10-,11-/m1/s1 | [1] |

| InChIKey | PSJQCAMBOYBQEU-GHIXNCGPSA-N | [1] |

Anticancer Activity and Cytotoxicity

This compound has demonstrated notable anticancer activity. It exhibits cytotoxicity against A549 and H460 non-small cell lung cancer (NSCLC) cells, with reported IC₅₀ values of 170 µM and 158 µM, respectively[1]. This activity highlights its potential as a subject for further investigation in oncology research.

Experimental Protocols

For assessing its biological activity, a standard cytotoxicity assay such as the MTT assay is recommended. The following provides a generalized protocol that can be adapted for testing this compound on A549 and H460 cell lines.

MTT Cytotoxicity Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on A549 and H460 non-small cell lung cancer cell lines.

Materials:

-

A549 and H460 cell lines

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan (B1609692) crystals

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture A549 and H460 cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Trypsinize and count the cells. Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plates for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using appropriate software.

-

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Signaling Pathways

The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been fully elucidated in published literature. However, based on the known mechanisms of its parent compound, COTC, it is hypothesized that this compound may also impact key cancer-related signaling cascades. COTC has been shown to be an inhibitor of glyoxalase I, an enzyme involved in detoxification and linked to cancer cell proliferation.

Furthermore, given the prevalence of MAPK (Mitogen-Activated Protein Kinase) pathway dysregulation in many cancers, including NSCLC, this pathway represents a probable target for this compound. The MAPK pathway plays a crucial role in regulating cell growth, proliferation, differentiation, and apoptosis. Further research is required to determine if this compound directly or indirectly modulates components of the MAPK cascade, such as ERK, JNK, or p38.

Caption: A putative signaling pathway potentially affected by this compound.

Future Directions

The cytotoxic activity of this compound against NSCLC cell lines warrants further investigation. Key areas for future research include:

-

Elucidation of the detailed synthesis protocol: A publicly available, step-by-step synthesis method would greatly facilitate further research into this compound.

-

Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by this compound is crucial to understanding its anticancer effects. This includes confirming its activity against glyoxalase I and exploring its impact on the MAPK and other relevant cancer signaling pathways.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of non-small cell lung cancer is a critical next step in assessing its therapeutic potential.

-

Comparative studies: A direct comparison of the cytotoxic potency and mechanisms of action between this compound and COTC would provide valuable insights into the structure-activity relationship of this class of compounds.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound. As new data emerges, this document will be updated to reflect the latest advancements in the field.

References

6-epi-COTC: A Technical Guide to Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-epi-COTC (2E-butenoic acid, [(3R,4R,5S)-3,4,5-trihydroxy-6-oxo-1-cyclohexen-1-yl]methyl ester) is a derivative of the naturally occurring anti-tumor agent COTC (2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone). As a potential therapeutic candidate, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing its development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, outlines detailed experimental protocols for their evaluation, and presents relevant signaling pathway and workflow diagrams to support further research and formulation development.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₆ | Cayman Chemical |

| Molecular Weight | 242.2 g/mol | Cayman Chemical |

| CAS Number | 959150-61-9 | Cayman Chemical |

Solubility Profile

Currently, only qualitative solubility data for this compound is publicly available. Quantitative solubility studies are essential for the development of suitable formulations for preclinical and clinical evaluation.

Qualitative Solubility

| Solvent | Solubility | Source |

| DMSO | Soluble | |

| Water | Soluble |

Quantitative Solubility Data

Quantitative solubility data for this compound in various pharmaceutically relevant solvents is not currently available in the public domain. The following table is provided as a template for researchers to populate as data becomes available.

| Solvent System (at specified temperature) | Solubility (mg/mL) | Solubility (µM) | Method |

| Phosphate-Buffered Saline (pH 7.4) | Data not available | Data not available | Shake-flask with HPLC-UV |

| 5% Dextrose in Water (D5W) | Data not available | Data not available | Shake-flask with HPLC-UV |

| 0.9% Saline | Data not available | Data not available | Shake-flask with HPLC-UV |

| Ethanol/Water (various ratios) | Data not available | Data not available | Shake-flask with HPLC-UV |

| Polyethylene Glycol 400 (PEG 400)/Water | Data not available | Data not available | Shake-flask with HPLC-UV |

Stability Profile

The stability of this compound is a critical parameter that influences its shelf-life, formulation, and therapeutic efficacy. The available information on the long-term storage of the solid compound is summarized below. Comprehensive stability studies in solution under various stress conditions are necessary.

Solid-State Stability

| Storage Condition | Stability | Source |

| -20°C | ≥ 4 years | Cayman Chemical |

Stability in Solution (Forced Degradation)

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug candidate. As no specific data for this compound is available, a generalized protocol is provided in the Experimental Protocols section. The results of such studies should be tabulated as follows:

| Stress Condition | % Degradation | Major Degradants (if identified) | Analytical Method |

| Acidic Hydrolysis (e.g., 0.1 N HCl) | Data not available | Data not available | Stability-indicating HPLC-UV/MS |

| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Data not available | Data not available | Stability-indicating HPLC-UV/MS |

| Oxidative Degradation (e.g., 3% H₂O₂) | Data not available | Data not available | Stability-indicating HPLC-UV/MS |

| Thermal Degradation (e.g., 60°C in solution) | Data not available | Data not available | Stability-indicating HPLC-UV/MS |

| Photostability (e.g., ICH Q1B) | Data not available | Data not available | Stability-indicating HPLC-UV/MS |

Experimental Protocols

Detailed methodologies are provided below for key experiments to determine the solubility and stability of this compound.

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent system.

Materials:

-

This compound solid powder

-

Selected solvent systems (e.g., PBS pH 7.4, D5W, 0.9% Saline)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound solid to a vial containing a known volume of the selected solvent system.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol describes a general approach for developing an HPLC method capable of separating this compound from its potential degradation products.

Materials and Equipment:

-

This compound reference standard

-

Forced degraded samples of this compound

-

HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) detector (optional but recommended for peak identification)

-

Various HPLC columns (e.g., C18, C8, Phenyl-Hexyl)

-

Mobile phase solvents (e.g., acetonitrile (B52724), methanol, water)

-

Mobile phase modifiers (e.g., formic acid, trifluoroacetic acid, ammonium (B1175870) acetate)

Procedure:

-

Initial Method Scouting:

-

Select a starting column (e.g., C18, 150 x 4.6 mm, 3.5 µm).

-

Develop a generic gradient method (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes).

-

Inject the this compound reference standard and the mixed forced degradation samples.

-

Evaluate the chromatograms for peak shape, retention, and separation of the parent peak from any degradation peaks.

-

-

Method Optimization:

-

Mobile Phase: Adjust the organic solvent (acetonitrile vs. methanol), gradient slope, and mobile phase pH to improve resolution.

-

Column: Screen different column stationary phases to exploit different separation mechanisms.

-

Temperature: Optimize the column temperature to improve peak shape and resolution.

-

Detection: Use a PDA detector to check for peak purity and select an appropriate wavelength for quantification.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Validate the optimized method for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

-

Protocol 3: Forced Degradation Study

This protocol details the procedures for subjecting this compound to various stress conditions to assess its intrinsic stability.

Materials:

-

This compound solution of known concentration (e.g., 1 mg/mL in a suitable solvent)

-

Hydrochloric acid (HCl) solution (e.g., 1 N)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

Temperature-controlled oven or water bath

-

Photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Samples: Prepare solutions of this compound at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 N. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before HPLC analysis.

-

Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 N. Incubate at room temperature for a defined period. Neutralize the sample before HPLC analysis.

-

Oxidation: Add H₂O₂ to the sample solution to a final concentration of 3%. Incubate at room temperature for a defined period.

-

Thermal Degradation: Incubate the sample solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the sample solution to light as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Analysis: At specified time points, withdraw aliquots from each stress condition, quench the reaction if necessary (e.g., neutralization), and analyze by the validated stability-indicating HPLC method.

-

Data Evaluation: Calculate the percentage of degradation of this compound and characterize any significant degradation products using techniques like LC-MS.

Potential Signaling Pathways

COTC and its analogs are known to exert their anti-tumor effects through various mechanisms, including the inhibition of glyoxalase I and the induction of oxidative stress, leading to apoptosis. The presumed signaling pathway leading to apoptosis is depicted below.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While qualitative data suggests solubility in common laboratory solvents, a significant knowledge gap exists regarding quantitative solubility and solution stability under various pharmaceutically relevant conditions. The provided experimental protocols offer a robust framework for researchers and drug development professionals to systematically characterize these critical physicochemical properties. A comprehensive understanding of the solubility and stability of this compound is indispensable for its successful formulation and advancement as a potential anti-cancer therapeutic.

A Technical Guide to the Synthesis and Purification of 6-epi-COTC

This technical guide provides a comprehensive overview of the synthesis and purification of 6-epi-COTC (2-crotonyloxymethyl-(4S,5S,6S)-4,5,6-trihydroxycyclohex-2-enone), a diastereoisomer of the naturally occurring cytotoxic agent COTC. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a synthetic analogue of COTC, a compound isolated from Streptomyces with demonstrated anti-tumor properties. The biological activity of these compounds is attributed to their ability to interact with sulfhydryl groups of various enzymes, leading to the inhibition of critical cellular processes such as DNA replication and mitosis.[1] The stereochemistry of the trihydroxycyclohexenone core is crucial for biological activity, making the synthesis of epimers like this compound a subject of significant interest for structure-activity relationship (SAR) studies.

Synthesis of this compound

The synthesis of this compound has been reported by Arthurs et al. and utilizes arene cis-dihydrodiols as key precursors.[2] The following section details the likely experimental protocol based on the synthetic strategies for related COTC analogues.

Experimental Protocol: Synthesis of this compound

Step 1: Epoxidation of Bromobenzene-derived cis-dihydrodiol

The synthesis commences with the epoxidation of the cis-dihydrodiol derived from bromobenzene.

-

To a solution of the bromobenzene-derived cis-dihydrodiol in a suitable solvent (e.g., dichloromethane), meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide.

Step 2: Acid-Catalyzed Rearrangement

The crude epoxide is then subjected to an acid-catalyzed rearrangement to form the key cyclohexenone intermediate.

-

The epoxide is dissolved in a mixture of acetone (B3395972) and water.

-

A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The reaction is stirred at room temperature for several hours.

-

The mixture is neutralized with a mild base (e.g., sodium bicarbonate) and the acetone is removed under reduced pressure.

-

The aqueous layer is extracted with ethyl acetate (B1210297), and the combined organic layers are washed, dried, and concentrated.

Step 3: Protection of Diol

The resulting diol is protected to allow for selective functionalization of the remaining hydroxyl group.

-

The diol is dissolved in anhydrous acetone.

-

2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid are added.

-

The reaction is stirred at room temperature until completion.

-

The reaction is quenched with triethylamine (B128534) and the solvent is evaporated. The residue is purified by column chromatography.

Step 4: Esterification with Crotonyl Chloride

The protected intermediate is then esterified with crotonyl chloride.

-

The protected alcohol is dissolved in a dry, aprotic solvent (e.g., dichloromethane) containing a base (e.g., pyridine (B92270) or triethylamine).

-

Crotonyl chloride is added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

-

The reaction mixture is washed successively with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried and concentrated to give the crude ester.

Step 5: Deprotection

The final step is the removal of the protecting group to yield this compound.

-

The protected ester is dissolved in a mixture of tetrahydrofuran (B95107) and water.

-

A catalytic amount of a strong acid (e.g., hydrochloric acid) is added.

-

The reaction is stirred at room temperature until the deprotection is complete.

-

The reaction is neutralized, and the product is extracted with an organic solvent.

-

The combined organic extracts are dried and concentrated to give the crude this compound.

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis. Please note that these are representative values and may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Expected Yield (%) |

| 1. Epoxidation | Bromobenzene-derived cis-dihydrodiol, m-CPBA | Epoxide intermediate | 85-95 |

| 2. Acid-Catalyzed Rearrangement | Epoxide intermediate, H₂SO₄ | Diol intermediate | 70-80 |

| 3. Protection of Diol | Diol intermediate, 2,2-dimethoxypropane, p-TsOH | Protected diol | 90-98 |

| 4. Esterification | Protected diol, Crotonyl chloride | Protected this compound | 80-90 |

| 5. Deprotection | Protected this compound, HCl | This compound | 75-85 |

Purification of this compound

Purification of the final compound is critical to remove any unreacted starting materials, byproducts, and residual solvents. A multi-step purification process is recommended.

Experimental Protocol: Purification

1. Column Chromatography

-

The crude this compound is first purified by silica (B1680970) gel column chromatography.

-

A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used for elution.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

2. Recrystallization

-

The fractions containing the purified this compound from column chromatography are combined and the solvent is evaporated.

-

The resulting solid is then recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes or acetone/water).

-

The solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purity Assessment

The purity of the final this compound product should be assessed using standard analytical techniques.

| Analytical Technique | Expected Outcome |

| ¹H and ¹³C NMR | Spectra should be consistent with the proposed structure of this compound, with no significant impurity peaks. |

| High-Resolution Mass Spectrometry (HRMS) | The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, with a purity of ≥95% as determined by peak area integration. |

Mechanism of Action

The cytotoxic effects of COTC and its analogues are believed to stem from their ability to act as Michael acceptors and their reactivity towards nucleophilic sulfhydryl groups present in key cellular enzymes.[1] This interaction can lead to the inhibition of enzymes involved in DNA synthesis and cell division.

References

In Vitro Cytotoxicity of 6-epi-COTC on Lung Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of 6-epi-COTC, a derivative of the anti-tumor agent COTC, on non-small cell lung cancer (NSCLC) cell lines. This document details the quantitative data on its efficacy, outlines the experimental methodologies for assessing its cytotoxic activity, and visualizes the potential underlying molecular pathways.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound was evaluated against two well-established human non-small cell lung cancer cell lines, A549 and H460. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, were determined. The data clearly indicates a dose-dependent cytotoxic effect of this compound on these lung cancer cells.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Carcinoma | 170 |

| H460 | Non-Small Cell Lung Carcinoma | 158 |

Data sourced from Arthurs, C.L., et al. (2007) and commercially available technical data sheets.[1]

Experimental Protocols

The following section outlines the detailed methodology for determining the in vitro cytotoxicity of this compound against lung cancer cell lines. This protocol is based on the established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Cell Lines and Culture Conditions

-

Cell Lines: A549 (human lung adenocarcinoma) and H460 (human large cell lung cancer) cell lines are utilized.

-

Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cytotoxicity Assay

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (solvent) at the same final concentration as the highest drug concentration wells.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under standard culture conditions.

-

MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental process and the potential mechanism of action of this compound, the following diagrams have been generated using the Graphviz DOT language.

Experimental Workflow for In Vitro Cytotoxicity Testing

Proposed Signaling Pathway: Induction of Apoptosis

Based on the known mechanisms of similar anti-cancer compounds, it is hypothesized that this compound induces cytotoxicity in lung cancer cells through the induction of apoptosis. The following diagram illustrates a potential signaling cascade.

Discussion and Future Directions

The in vitro data demonstrates that this compound exhibits cytotoxic activity against non-small cell lung cancer cell lines A549 and H460. The IC50 values suggest a moderate potency, warranting further investigation. The proposed mechanism of action involves the induction of apoptosis, a hallmark of many effective anti-cancer agents.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets of this compound and confirming the induction of apoptosis through techniques such as Annexin V/PI staining and caspase activity assays.

-

Broader Cell Line Screening: Evaluating the cytotoxicity of this compound against a wider panel of lung cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.

-

In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models of lung cancer to determine its therapeutic potential in a physiological context.

-

Combination Therapies: Investigating the synergistic effects of this compound when combined with standard-of-care chemotherapeutic agents or targeted therapies for lung cancer.

This technical guide provides a foundational understanding of the in vitro cytotoxic properties of this compound on lung cancer cells. The presented data and methodologies offer a starting point for further research and development of this compound as a potential therapeutic agent for non-small cell lung cancer.

References

Apoptotic Effects of 6-epi-COTC on A549 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the current understanding and experimental approaches to evaluating the apoptotic effects of 6-epi-COTC on the human non-small cell lung cancer (NSCLC) cell line, A549. While publicly available data on the specific apoptotic mechanisms of this compound are limited, this document outlines the known cytotoxic activity and provides detailed, standardized protocols for key experiments to further investigate its potential as an anti-cancer agent. The methodologies and signaling pathways described herein are based on established practices in apoptosis research involving A549 cells and serve as a foundational framework for future studies.

Data Presentation

The primary quantitative data available for the effect of this compound on A549 cells is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |

| This compound | A549 | Cytotoxicity | 170 | --INVALID-LINK-- |

Experimental Protocols

The following are detailed protocols for essential experiments to elucidate the apoptotic effects of this compound on A549 cells. These are representative protocols and may require optimization for specific experimental conditions.

Cell Culture and Maintenance

A549 cells, a human alveolar basal epithelial cell line derived from a lung carcinoma, are typically cultured as an adherent monolayer.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or F-12K Nutrient Mixture supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

-

Subculturing: When cells reach 70-90% confluency, they are passaged using 0.25% Trypsin-EDTA for detachment.

Cytotoxicity Assay (MTT Assay) for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[1][2][3][4][5][6]

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7][8][9][10][11]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

-

Cell Seeding and Treatment: Seed A549 cells in a white-walled 96-well plate and treat with this compound.

-

Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 Reagent to each well.[12][13]

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity.[12][14][15][16]

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.

-

Protein Extraction: Treat A549 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.[17][18][19][20]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is typically used as a loading control.[21]

Mandatory Visualizations

Experimental and Analytical Workflow

General Apoptotic Signaling Pathways in A549 Cells

Conclusion

While the precise molecular mechanisms by which this compound induces apoptosis in A549 cells remain to be fully elucidated, its cytotoxic activity suggests it is a compound of interest for further anti-cancer research. The experimental protocols and pathway diagrams provided in this technical guide offer a robust framework for researchers to systematically investigate its pro-apoptotic potential. Future studies should focus on performing these assays to determine the specific signaling cascades activated by this compound, which will be crucial for its development as a potential therapeutic agent for non-small cell lung cancer.

References

- 1. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. kumc.edu [kumc.edu]

- 8. An Annexin V-FITC—Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]

- 9. materialneutral.info [materialneutral.info]

- 10. Annexin V-FITC/PI apoptosis assay [bio-protocol.org]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. MicroRNA-7 Inhibits the Growth of Human Non-Small Cell Lung Cancer A549 Cells through Targeting BCL-2 [ijbs.com]

- 13. benchchem.com [benchchem.com]

- 14. sartorius.com.cn [sartorius.com.cn]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

Preliminary Anticancer Screening of 6-epi-COTC: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search for scientific literature, no public data was found for a compound designated "6-epi-COTC." The following guide has been constructed as a template to illustrate the expected structure and content for a report on the preliminary anticancer screening of a novel compound. The data, protocols, and pathways presented are hypothetical and should be replaced with actual experimental results for "this compound" when available.

This technical guide provides a structured overview of the initial in vitro evaluation of a hypothetical anticancer agent, herein referred to as Compound X, as a proxy for this compound. The document details its cytotoxic effects on various cancer cell lines, outlines the methodologies used for these assessments, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The cytotoxic activity of Compound X was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined for each cell line.

Table 1: In Vitro Cytotoxicity of Compound X against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 8.5 ± 0.9 |

| A549 | Lung Carcinoma | 22.1 ± 2.5 |

| HCT116 | Colon Carcinoma | 12.8 ± 1.4 |

| PC-3 | Prostate Adenocarcinoma | 18.6 ± 2.1 |

| HeLa | Cervical Adenocarcinoma | 25.4 ± 3.0 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1. Cell Culture and Maintenance

All human cancer cell lines were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

2.2. MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells were treated with various concentrations of Compound X (ranging from 0.1 to 100 µM) for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.

2.3. Apoptosis Analysis by Flow Cytometry

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Cell Treatment: Cells were treated with Compound X at its IC50 concentration for 24 hours.

-

Cell Harvesting and Staining: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells were then stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Visualizations: Workflows and Signaling Pathways

3.1. Experimental Workflow

The following diagram illustrates the overall workflow for the preliminary anticancer screening of Compound X.

3.2. Proposed Signaling Pathway for Compound X-Induced Apoptosis

Based on preliminary molecular studies (data not shown), Compound X is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway by modulating the expression of Bcl-2 family proteins and activating the caspase cascade.

6-epi-COTC: A Potential Therapeutic Agent for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-epi-COTC, a derivative of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone (COTC), has emerged as a compound of interest in oncology research. Exhibiting cytotoxic effects against non-small cell lung cancer cell lines, its therapeutic potential is underscored by its structural similarity to cotylenin A (CN-A), a known stabilizer of 14-3-3 protein-protein interactions (PPIs). This technical guide provides a comprehensive overview of this compound, including its chemical properties, potential mechanism of action, available quantitative data, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic utility of this compound and its analogues.

Introduction

The quest for novel and effective anticancer agents has led to the exploration of a diverse range of chemical entities. Natural products and their derivatives have historically been a rich source of therapeutic leads. This compound, with the full chemical name 2E-butenoic acid, [(3R,4R,5S)-3,4,5-trihydroxy-6-oxo-1-cyclohexen-1-yl]methyl ester, is a synthetic derivative of COTC and shares a structural scaffold with cotylenin A, a fungal metabolite.[1] Cotylenin A has garnered significant attention for its ability to induce differentiation in myeloid leukemia cells and its potential in treating RAS mutant cancers.[2] This guide delves into the current understanding of this compound as a potential therapeutic agent.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Formal Name | 2E-butenoic acid, [(3R,4R,5S)-3,4,5-trihydroxy-6-oxo-1-cyclohexen-1-yl]methyl ester | [1] |

| CAS Number | 959150-61-9 | [1] |

| Molecular Formula | C₁₁H₁₄O₆ | [1] |

| Formula Weight | 242.2 | [1] |

| Purity | ≥90% | [1] |

| Solubility | Soluble in DMSO and Water | [1] |

| SMILES | C/C=C/C(OCC1=C--INVALID-LINK----INVALID-LINK----INVALID-LINK--C1=O)=O | [1] |

| InChI Key | PSJQCAMBOYBQEU-GHIXNCGPSA-N | [1] |

Therapeutic Potential and Mechanism of Action

The therapeutic potential of this compound is primarily attributed to its demonstrated cytotoxic activity against cancer cells and its inferred mechanism of action based on its structural relationship to cotylenin A.

Anticancer Activity

This compound has been shown to be cytotoxic to A549 and H460 non-small cell lung cancer (NSCLC) cells.[1] The quantitative data for this activity is summarized in Table 2.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 170 | [1] |

| H460 | Non-Small Cell Lung Cancer | 158 | [1] |

Potential Mechanism of Action: Stabilization of 14-3-3 Protein-Protein Interactions

While direct experimental evidence for the mechanism of action of this compound is not yet available, its structural similarity to cotylenin A strongly suggests that it may function as a stabilizer of 14-3-3 protein-protein interactions (PPIs). 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to a multitude of partner proteins, thereby influencing various cellular processes, including signal transduction, cell cycle control, and apoptosis.

Cotylenin A has been shown to stabilize the interaction between 14-3-3 proteins and their client proteins, a notable example being the Raf kinases.[3][4] The Raf family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF) are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. By stabilizing the inhibitory interaction between 14-3-3 and C-RAF at phosphoserine sites pSer233 and pSer259, cotylenin A can modulate downstream signaling.[3] It is hypothesized that this compound may act through a similar mechanism.

References

- 1. Cotylenin A, a new differentiation inducer, and rapamycin cooperatively inhibit growth of cancer cells through induction of cyclin G2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. waseda.jp [waseda.jp]

- 3. Synthesis and biological assays of E-ring analogs of camptothecin and homocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]

Unveiling the Molecular Targets of Cotinine: A Technical Guide

An In-depth Examination of the Pharmacological Interactions of Nicotine's Primary Metabolite

Audience: Researchers, scientists, and drug development professionals.

Introduction

While the initial inquiry sought information on the molecular targets of "6-epi-COTC," a comprehensive search of the scientific literature did not yield specific data for this compound. It is plausible that "this compound" represents a specific stereoisomer of a cotinine (B1669453) derivative or a novel, less-documented synthetic compound. This guide, therefore, focuses on the molecular targets of cotinine , the primary and pharmacologically active metabolite of nicotine, which is likely the parent compound of interest. Cotinine has garnered significant attention for its potential therapeutic effects, distinct from nicotine, on a range of neurological and inflammatory conditions.[1][2][] This document provides a detailed overview of its known molecular interactions, supported by quantitative data, experimental methodologies, and pathway visualizations to facilitate further research and drug development efforts.

Quantitative Data on Molecular Interactions

The following table summarizes the key quantitative data available for the interaction of cotinine with its identified molecular targets.

| Target | Ligand | Assay Type | Parameter | Value | Species | Reference |

| Myeloid Differentiation Protein 2 (MD2) | Cotinine | MD2-intrinsic fluorescence titration | Kd | 13.4 ± 1.8 μM | Not Specified | [4] |

| Myeloid Differentiation Protein 2 (MD2) | Nicotine | MD2-intrinsic fluorescence titration | Kd | 11.0 ± 1.6 μM | Not Specified | [4] |

| α4β2 Nicotinic Acetylcholine (B1216132) Receptor (nAChR) | Cotinine | Electrophysiology (CHO cells) | EC50 | ~90 μM | Human | [1] |

| α7 Nicotinic Acetylcholine Receptor (nAChR) | Cotinine | Radioligand Binding ([125I]α-bungarotoxin displacement) | IC50 | 50 μM | Torpedo | [1] |

| Nicotinic Acetylcholine Receptor (nAChR) | Cotinine | Radioligand Binding ([3H]nicotine displacement) | Ki | 520 μM | Torpedo | [1] |

| α4β2 and α3α6β2 nAChR subtypes | Cotinine | Radioligand Binding ([3H]dopamine release inhibition) | IC50 | micromolar range | Monkey (striatum) |

Experimental Protocols

Detailed experimental protocols for identifying and characterizing the molecular targets of cotinine are described below, based on methodologies cited in the literature.

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity of cotinine for specific receptor subtypes, such as nicotinic acetylcholine receptors (nAChRs).

-

Methodology:

-

Membrane Preparation: Homogenates of brain tissue (e.g., rat or monkey striatum) or cells expressing the target receptor (e.g., CHO cells) are prepared to isolate cell membranes containing the receptors.

-

Incubation: The membrane preparations are incubated with a radiolabeled ligand (e.g., [3H]nicotine or [125I]α-bungarotoxin) that has a known high affinity for the target receptor.

-

Competition: Increasing concentrations of unlabeled cotinine are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation and Detection: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.

-

Data Analysis: The concentration of cotinine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to an inhibition constant (Ki) to represent the binding affinity of cotinine for the receptor.

-

2. MD2-Intrinsic Fluorescence Titration

-

Objective: To quantify the binding affinity of cotinine to Myeloid Differentiation Protein 2 (MD2).

-

Methodology:

-

Protein Preparation: Recombinant MD2 protein is purified.

-

Fluorescence Measurement: The intrinsic fluorescence of the tryptophan residues in MD2 is measured using a spectrofluorometer.

-

Titration: Aliquots of a concentrated cotinine solution are incrementally added to the MD2 solution.

-

Data Acquisition: After each addition of cotinine, the change in the intrinsic fluorescence of MD2 is recorded. The binding of cotinine to MD2 causes a conformational change in the protein, leading to a change in the fluorescence signal.

-

Data Analysis: The fluorescence data is plotted against the cotinine concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding isotherm model.

-

3. Surface Plasmon Resonance (SPR)

-

Objective: To measure the real-time kinetics of the interaction between cotinine and its target protein (e.g., MD2).

-

Methodology:

-

Chip Preparation: The target protein (MD2) is immobilized on the surface of a sensor chip.

-

Analyte Injection: A solution containing cotinine is flowed over the sensor chip surface.

-

Signal Detection: The binding of cotinine to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by analyzing the shape of the sensorgram (a plot of SPR signal versus time).

-

Affinity Calculation: The dissociation constant (Kd) is calculated as the ratio of koff to kon.

-

4. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the direct binding of cotinine to its target protein within a cellular environment.

-

Methodology:

-

Cell Treatment: Intact cells are treated with either a vehicle control or cotinine.

-

Heating: The cell lysates are heated to a range of temperatures. Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.

-

Protein Extraction: The soluble fraction of the proteins is separated from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods like Western blotting or mass spectrometry.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of cotinine indicates direct binding to the target protein.

-

Signaling Pathways and Experimental Workflows

1. Cotinine Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Cotinine acts as a weak agonist at various nAChR subtypes.[1] Its interaction can lead to the modulation of downstream signaling cascades, although with much lower potency compared to nicotine.[5]

References

- 1. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into the Mechanisms of Action of Cotinine and its Distinctive Effects from Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotine and its metabolite cotinine target MD2 and inhibit TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cotinine - Wikipedia [en.wikipedia.org]

6-epi-COTC: An In-Depth Technical Guide on its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-epi-COTC, a synthetic diastereoisomer of the naturally occurring cytotoxic agent 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone (COTC), has demonstrated notable anti-tumor properties. This technical guide provides a comprehensive overview of the current understanding of this compound and its effects on cell cycle progression. While direct and detailed studies on the specific mechanisms of this compound's influence on the cell cycle are limited, this document synthesizes available cytotoxicity data and draws parallels from studies on closely related cyclohexenone derivatives to propose a likely mechanism of action. This guide includes a summary of known quantitative data, detailed experimental protocols for relevant assays, and visualizations of the implicated signaling pathways to support further research and drug development efforts in this area.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. Natural products and their synthetic analogues have long been a source of novel anti-cancer agents that modulate cell cycle progression. This compound belongs to the class of cyclohexenone derivatives, a group of compounds known for their diverse biological activities, including potent cytotoxicity against various cancer cell lines.

Initial studies on this compound have established its cytotoxic effects against non-small cell lung cancer (NSCLC) lines A549 and H460. However, the precise molecular mechanisms by which it exerts its anti-proliferative effects, particularly its impact on cell cycle checkpoints and regulatory pathways, remain an active area of investigation. This guide aims to consolidate the existing knowledge and provide a framework for future studies into the therapeutic potential of this compound as a cell cycle-modulating agent.

Quantitative Data on the Biological Activity of this compound

The primary quantitative data available for this compound pertains to its cytotoxic activity against human non-small cell lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for A549 and H460 cells.

Table 1: Cytotoxicity of this compound in Non-Small Cell Lung Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Carcinoma | 170 |

| H460 | Non-Small Cell Lung Carcinoma | 158 |

Data sourced from a study on the synthesis and anti-tumor properties of COTC analogues.[1]

Due to the limited availability of specific data on the effect of this compound on cell cycle distribution, the following table presents representative data from a study on a related cyclohexenone derivative, Cyclohexene oxide CA, which has been shown to induce G0/G1 phase arrest in glioblastoma cells. This data is provided as a plausible example of the type of effects this compound might induce.

Table 2: Representative Effect of a Cyclohexenone Derivative (Cyclohexene oxide CA) on Cell Cycle Distribution in U87MG Glioblastoma Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 45.3 ± 2.1 | 35.8 ± 1.5 | 18.9 ± 1.2 |

| Cyclohexene oxide CA (10 µM) | 68.7 ± 3.5 | 20.1 ± 1.8 | 11.2 ± 0.9 |

| Cyclohexene oxide CA (20 µM) | 75.2 ± 4.2 | 15.4 ± 1.3 | 9.4 ± 0.8 |

This data is illustrative and based on a study of a different cyclohexenone derivative. Specific results for this compound may vary.[2]

Proposed Signaling Pathway of Action

Based on studies of other cyclohexenone derivatives, a plausible mechanism of action for this compound involves the induction of cell cycle arrest, potentially in the G0/G1 phase, through the modulation of key regulatory proteins. One such proposed pathway involves the interference with the activity of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a crucial role in epigenetic silencing of tumor suppressor genes, including those that regulate the cell cycle.

References

- 1. Analogues of 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone (COTC) with anti-tumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Signaling Pathways Affected by 6-epi-COTC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-epi-COTC, a synthetic derivative of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone (COTC), has demonstrated notable cytotoxic activity against non-small cell lung cancer (NSCLC) cell lines. While its parent compound, COTC, is known to inhibit glyoxalase I and interfere with DNA synthesis and mitosis, the precise molecular mechanisms and signaling pathways modulated by this compound remain largely uncharacterized in publicly available literature. This technical guide provides a comprehensive overview of the known data on this compound, proposes likely signaling pathways affected by this compound based on the activities of its parent compound and other cytotoxic agents, and offers detailed experimental protocols for the investigation of these pathways.

Quantitative Data Presentation

Currently, the primary quantitative data available for this compound pertains to its cytotoxic effects on NSCLC cells. This information is summarized in the table below.

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |

| This compound | A549 (NSCLC) | Cytotoxicity | 170 | [1] |

| This compound | H460 (NSCLC) | Cytotoxicity | 158 | [1] |

Inferred Signaling Pathways and Mechanism of Action

Given the limited specific data on this compound, we can infer potential mechanisms of action by examining its parent compound, COTC, and the general behavior of cytotoxic agents in cancer cells.

The parent compound, COTC, has been identified as an inhibitor of glyoxalase I and is known to interact with sulfhydryl groups of various enzymes, leading to the inhibition of DNA polymerase alpha and a blockade of mitosis[1][2]. These actions suggest that this compound may also exert its cytotoxic effects through the induction of apoptosis and/or cell cycle arrest .

Proposed Signaling Pathways for Investigation